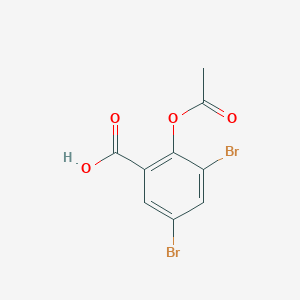

2-Acetoxy-3,5-dibromobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Br2O4 |

|---|---|

Molecular Weight |

337.95 g/mol |

IUPAC Name |

2-acetyloxy-3,5-dibromobenzoic acid |

InChI |

InChI=1S/C9H6Br2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14) |

InChI Key |

OKEGUKCJJVGTKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)Br)C(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation for 2 Acetoxy 3,5 Dibromobenzoic Acid

Comprehensive Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-acetoxy-3,5-dibromobenzoic acid reveals a convergent synthetic strategy originating from readily available starting materials. The primary disconnections involve the ester and the carbon-bromine bonds, leading to logical precursors.

The initial disconnection breaks the acetyl group, an ester linkage, via a functional group interconversion (FGI). This points to 3,5-dibromosalicylic acid as the immediate precursor. This step is a standard ester disconnection, and the forward reaction would involve an acetylation.

A subsequent double disconnection of the two bromine atoms from the aromatic ring of 3,5-dibromosalicylic acid suggests salicylic (B10762653) acid as a plausible starting material. This disconnection corresponds to an electrophilic aromatic substitution, specifically a double bromination. The hydroxyl and carboxylic acid groups on salicylic acid are ortho, para-directing and meta-directing, respectively. wikipedia.org The strong activating and ortho, para-directing nature of the hydroxyl group dominates, guiding the incoming electrophiles to the positions ortho and para to it. Since the para position is already substituted with the carboxylic acid group, bromination is directed to the available ortho and the other para position (relative to the hydroxyl group), which are positions 3 and 5.

Therefore, a logical forward synthesis would commence with the regioselective dibromination of salicylic acid to yield 3,5-dibromosalicylic acid, followed by the acetylation of the phenolic hydroxyl group.

Advanced Synthetic Pathways and Methodological Advancements

The synthesis of this compound can be accomplished through a two-step process involving the bromination of salicylic acid followed by acetylation.

Regioselective and Stereoselective Bromination Strategies

The introduction of two bromine atoms onto the salicylic acid backbone at the 3 and 5 positions is a critical step that requires careful control of regioselectivity. The hydroxyl group of salicylic acid is a strongly activating, ortho-para directing group, while the carboxyl group is a deactivating, meta-directing group. wikipedia.org The powerful activating effect of the hydroxyl group overrides the directing effect of the carboxyl group, leading to substitution at the positions ortho and para to the hydroxyl group.

Conventional methods for the synthesis of 3,5-dibromosalicylic acid involve the reaction of salicylic acid with approximately two molar equivalents of liquid bromine. acs.org This reaction can be carried out in various solvents, such as glacial acetic acid or aqueous p-dioxane. acs.org The use of aqueous p-dioxane containing 10-70% water has been reported as an improvement, leading to high-quality product. acs.org

For enhanced regioselectivity and milder reaction conditions, various catalytic systems have been explored for the bromination of phenols. researchgate.netnih.gov These include the use of N-bromosuccinimide (NBS) in the presence of a catalyst. For instance, Amberlyst-15, a solid acid catalyst, has been shown to be effective for the regioselective bromination of phenols and anilines with N-bromosaccharin. researchgate.net Zeolites have also been investigated as shape-selective catalysts for the para-bromination of aromatic compounds, which could be adapted for the selective bromination of salicylic acid. google.comresearchgate.netrsc.orgresearchgate.net

While this compound itself is not chiral, the concept of stereoselectivity can become relevant in the synthesis of more complex derivatives that may exhibit atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. acs.orgnih.govbohrium.comyau-awards.com The synthesis of such atropisomeric biaryls often requires specialized stereoselective methods. acs.orgnih.govbohrium.comyau-awards.com

Precision Acetylation Techniques and Anhydride-Based Approaches

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 3,5-dibromosalicylic acid. Acetic anhydride (B1165640) is a commonly used and effective acetylating agent for this transformation. mit.edu The reaction is typically carried out in the presence of a catalyst, such as a strong acid like sulfuric acid or a base like pyridine (B92270). rsc.org

The mechanism of acid-catalyzed acetylation involves the protonation of the carbonyl oxygen of acetic anhydride, which enhances its electrophilicity. youtube.com The lone pair of electrons on the phenolic oxygen then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of acetic acid yields the desired acetylated product. mit.eduyoutube.com

In the case of base catalysis with pyridine, the pyridine can act as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion. This intermediate is then readily attacked by the phenolic hydroxyl group. Pyridine also serves to neutralize the acetic acid byproduct. rsc.org For sterically hindered phenols, more forcing conditions or specialized catalysts may be necessary to achieve efficient acylation. mit.edunih.govresearchgate.netfigshare.com

Table of Acetylation Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Acetylating Agent | Acetic Anhydride | Readily available, effective, and the byproduct (acetic acid) can be easily removed. |

| Catalyst | Sulfuric Acid (acid catalysis) or Pyridine (base catalysis) | Acid catalysis protonates the anhydride, increasing its electrophilicity. Base catalysis can form a more reactive acetylating agent and neutralizes the acidic byproduct. |

| Solvent | Often neat, or a non-protic solvent | To avoid side reactions with the solvent. |

| Temperature | Varies, often slightly elevated | To increase the reaction rate without causing decomposition. |

Exploration of Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.comncfinternational.itresearchgate.netispe.org In the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy : The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The bromination and acetylation reactions, if carried out with high yields, can have good atom economy.

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents like chloroform (B151607) in bromination should be avoided. acs.org Greener alternatives like water or solvent-free conditions are preferable. mdpi.comacs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. instituteofsustainabilitystudies.comncfinternational.it Employing recyclable solid acid catalysts like zeolites or Amberlyst-15 for bromination aligns with this principle. researchgate.netgoogle.comresearchgate.netrsc.orgresearchgate.net

Sustainable synthesis approaches for functionalized aromatic compounds are an active area of research, with a focus on using renewable feedstocks and developing more environmentally benign reaction conditions. acs.orgacs.orgucl.ac.uk

Kinetic and Thermodynamic Considerations in Synthetic Route Optimization

The regioselectivity of the bromination of salicylic acid can be understood through the lens of kinetic and thermodynamic control. Electrophilic aromatic substitution reactions are typically under kinetic control, meaning the product distribution is determined by the relative rates of formation of the possible intermediates. uci.edu The transition state leading to the formation of the more stable arenium ion intermediate will have a lower activation energy and will therefore be formed faster. wikipedia.org

In the bromination of salicylic acid, the hydroxyl group strongly stabilizes the positive charge in the arenium ion intermediate at the ortho and para positions through resonance. This leads to a lower activation energy for substitution at these positions compared to the meta position. wikipedia.org Therefore, the 3,5-dibromo isomer is the kinetically favored product.

A kinetic study of the bromination of salicylic acid in aqueous solution has shown the reaction to be second order, first order with respect to both salicylic acid and bromine. ic.ac.uk Understanding the kinetics of both the bromination and acetylation steps is crucial for optimizing reaction times, temperatures, and catalyst loadings to maximize yield and minimize side product formation. A study on the kinetics of proton transfer between ortho-substituted benzoic acids and a base in an apolar aprotic solvent highlighted the significant influence of ortho substituents on reactivity. nih.gov

Catalytic Approaches to Enhance Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of this compound, catalytic methods can be applied to both the bromination and acetylation steps.

Catalytic Bromination:

A variety of catalysts have been developed for the regioselective bromination of phenols. Solid acid catalysts like zeolites and modified clays (B1170129) offer advantages such as ease of separation and recyclability. google.comresearchgate.netrsc.orgresearchgate.net Zeolites can provide shape selectivity, favoring the formation of specific isomers based on the spatial constraints of their pore structures. google.comresearchgate.netrsc.orgresearchgate.net Lewis acids such as iron(III) bromide are classic catalysts for electrophilic aromatic bromination, working by polarizing the bromine molecule to make it a more potent electrophile. rutgers.edu Other catalytic systems, such as N-bromosaccharin with Amberlyst-15, have also demonstrated high efficiency and regioselectivity. researchgate.net

Catalytic Acetylation:

While acetylation with acetic anhydride can proceed without a catalyst, the reaction is often accelerated by the addition of an acid or base. Solid acid catalysts can also be employed for the acylation of phenols, offering a greener alternative to homogeneous catalysts. researchgate.netosti.gov For sterically hindered phenols, more advanced catalytic systems may be required to achieve efficient conversion. Copper-catalyzed arylation methods have been developed for the synthesis of sterically hindered diaryl ethers, and similar principles could potentially be adapted for challenging acylation reactions. mit.edunih.govresearchgate.netfigshare.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dibromosalicylic acid |

| Salicylic acid |

| Acetic anhydride |

| Pyridine |

| Sulfuric acid |

| N-bromosuccinimide (NBS) |

| Amberlyst-15 |

| Iron(III) bromide |

In Depth Mechanistic Investigations of Reactions Involving 2 Acetoxy 3,5 Dibromobenzoic Acid

Detailed Analysis of Electrophilic Aromatic Substitution Pathways

Further electrophilic aromatic substitution (EAS) on the 2-Acetoxy-3,5-dibromobenzoic acid ring occurs at the two available carbon atoms, C4 and C6. The outcome of such a reaction is determined by the cumulative directing effects of the four existing substituents.

The directing influence of each substituent is as follows:

2-Acetoxy group (-OAc): As an ester of a phenol, the acetoxy group is an activating substituent. The oxygen atom's lone pairs can be donated into the ring through resonance, increasing the electron density at the ortho and para positions. Therefore, it is a strong ortho-, para-director.

1-Carboxyl group (-COOH): This group is strongly deactivating due to the inductive electron withdrawal by its oxygen atoms and its resonance effect, which pulls electron density out of the ring. It acts as a meta-director. mdpi.com

3,5-Dibromo groups (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can participate in resonance. msu.edu

The regiochemical outcome of an EAS reaction is a result of the interplay of these effects on the available C4 and C6 positions.

| Substituent | Effect on Ring | Directing Influence | Influence on C4 | Influence on C6 |

| -COOH (at C1) | Deactivating | meta | Neutral | Neutral |

| -OAc (at C2) | Activating | ortho, para | ortho | para |

| -Br (at C3) | Deactivating | ortho, para | ortho | para |

| -Br (at C5) | Deactivating | ortho, para | ortho | ortho |

Analysis of these competing influences suggests that substitution is most likely to occur at the C6 position. This position is strongly favored as it is para to the activating acetoxy group and also benefits from the ortho and para directing effects of the two bromine atoms. While the C4 position is also directed by the acetoxy and bromo groups, the para relationship to the activating -OAc group typically has a stronger influence, making C6 the most probable site of electrophilic attack.

Examination of Nucleophilic Reactivity at the Carboxyl and Acetoxy Moieties

The molecule possesses two distinct carbonyl-containing functional groups, the carboxylic acid and the acetoxy ester, both of which are susceptible to nucleophilic attack.

Reactivity of the Carboxyl Moiety: The carboxylic acid group can undergo nucleophilic acyl substitution. Typical reactions include:

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) to form the corresponding ester.

Acyl Chloride Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then be used to form esters, amides, and other acid derivatives.

Amide Formation: Direct reaction with an amine, usually requiring high temperatures or activation (e.g., via the acyl chloride) to form an amide.

These reactions proceed through a characteristic tetrahedral intermediate formed by the attack of the nucleophile on the carbonyl carbon.

Reactivity of the Acetoxy Moiety: The acetoxy group, being an aryl ester, is also a site for nucleophilic attack. The most common reaction is hydrolysis (saponification) under basic or acidic conditions, which cleaves the ester bond to yield 3,5-dibromosalicylic acid and an acetate (B1210297) salt or acetic acid. Mechanistic studies on related aryl acetates show that these reactions involve a tetrahedral intermediate. arkat-usa.org The rate-limiting step can be either the formation of this intermediate or its decomposition, depending on the stability of the phenoxide leaving group. arkat-usa.orgresearchgate.net For esters with good leaving groups (lower pKa), formation of the intermediate is often rate-limiting, while for those with poor leaving groups (higher pKa), its breakdown to products becomes the slow step. arkat-usa.org

Reaction Kinetics and Rate-Determining Steps for Key Transformations

The kinetics of reactions involving this compound are fundamentally linked to the mechanism of the specific transformation.

Electrophilic Aromatic Substitution: For virtually all EAS reactions, the mechanism proceeds in two main steps. The first and slower step is the attack of the electrophile on the π-electron system of the benzene (B151609) ring. masterorganicchemistry.comquora.com This step is the rate-determining step (RDS) because it involves the disruption of the highly stable aromatic system to form a high-energy carbocation intermediate known as an arenium ion or sigma complex. msu.edubrainly.comlibretexts.org The activation energy for this step is significant. The second step, the loss of a proton (H⁺) from the arenium ion to restore aromaticity, is very fast and has a low activation energy. masterorganicchemistry.com

Nucleophilic Acyl Substitution: In reactions at the carboxyl and acetoxy groups, the rate-determining step is associated with the formation and breakdown of the tetrahedral intermediate. Kinetic studies on the reaction of substituted benzoic acids and aryl acetates with various nucleophiles have shown that the RDS can shift. arkat-usa.orgrsc.org For example, in the pyridinolysis of aryl dithioacetates, a change in the RDS from the breakdown to the formation of the tetrahedral intermediate is observed as the basicity of the nucleophile increases. acs.org

The table below shows kinetic data for a related reaction, illustrating how substituent effects influence reaction rates.

Relative Rate Coefficients for the Reaction of ortho-Substituted Benzoic Acids with Diazodiphenylmethane in Ethanol at 30°C

| Substituent (at ortho position) | Rate Coefficient (k) | Relative Rate |

|---|---|---|

| H | 1.19 | 1.00 |

| F | 3.18 | 2.67 |

| Cl | 8.04 | 6.76 |

| Br | 9.42 | 7.92 |

| I | 8.80 | 7.39 |

| Me | 0.81 | 0.68 |

Data adapted from studies on substituted benzoic acids. rsc.org

This data demonstrates that electron-withdrawing halogens at the ortho-position increase the reaction rate by enhancing the electrophilicity of the carboxyl carbon, while an electron-donating methyl group has a retarding effect.

Role of Intermediates and Transition States in Reaction Mechanisms

The pathways of reactions are defined by the intermediates formed and the transition states that connect them.

Intermediates in Electrophilic Aromatic Substitution: The key intermediate in EAS is the arenium ion (sigma complex) . libretexts.org This is a resonance-stabilized carbocation. For this compound, attack at the C6 position by an electrophile (E⁺) would generate an arenium ion whose positive charge is delocalized over the C2, C4, and the carbon of the C-Br bond at position 5. The resonance stabilization provided by the lone pairs of the adjacent acetoxy oxygen is particularly significant and is a primary reason for the favorability of attack at this site. The stability of this intermediate directly influences the energy of the transition state leading to it, thereby controlling the reaction's regioselectivity. msu.edu

Chemo- and Regioselectivity in Complex Reaction Systems

Regioselectivity: As detailed in section 3.1, the regioselectivity of electrophilic aromatic substitution is overwhelmingly directed to the C6 position. This is the result of the powerful para-directing effect of the activating acetoxy group, which is reinforced by the directing effects of the bromine substituents.

| C6 | para (Very Favorable) | para (Favorable) | ortho (Favorable) | Most Likely |

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over others. This compound presents three distinct types of reactive sites: the carboxylic acid, the aryl ester (acetoxy), and the aromatic ring. The choice of reagent dictates which site will react.

| Reagent / Condition | Target Functional Group | Expected Product | Rationale |

| SOCl₂ | Carboxylic Acid | 2-Acetoxy-3,5-dibromobenzoyl chloride | The carboxyl group is readily converted to a highly reactive acyl chloride. |

| CH₃OH / H⁺ (catalyst) | Carboxylic Acid | Methyl 2-acetoxy-3,5-dibromobenzoate | Fischer esterification selectively occurs at the more reactive carboxylic acid over the ester. |

| NaOH(aq), then H₃O⁺ | Acetoxy Group (Ester) | 3,5-Dibromosalicylic acid | Base-mediated hydrolysis (saponification) is a classic reaction for cleaving esters. |

| HNO₃ / H₂SO₄ | Aromatic Ring | 2-Acetoxy-3,5-dibromo-6-nitrobenzoic acid | Strong electrophiles generated under these conditions will attack the aromatic ring at the most activated position (C6). |

| Pd Catalyst, Base | Carboxylic Acid (C-H activation) | ortho-arylated product | Palladium can catalyze C-H activation directed by the carboxylate group, a potential side reaction pathway. acs.orgorganic-chemistry.org |

This selectivity arises from the inherent differences in the reactivity of the functional groups toward specific classes of reagents.

Computational and Theoretical Frameworks for 2 Acetoxy 3,5 Dibromobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-acetoxy-3,5-dibromobenzoic acid. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which dictates its structure, stability, and chemical reactivity. numberanalytics.com Methods like Frontier Molecular Orbital (FMO) theory simplify reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between these two orbitals is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net

Another powerful tool is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density to define atoms within the molecule and characterize the nature of the chemical bonds between them. amercrystalassn.orgwiley-vch.de By identifying bond critical points (BCPs), QTAIM can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals), providing a rigorous, quantitative description of the bonding framework. muni.czsciencearchives.org

Density Functional Theory (DFT) for Energy Profiles and Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of this size. researchgate.net DFT methods are used to perform geometry optimizations, which locate the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. researchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles, particularly the relative orientations of the carboxylic acid and acetoxy groups with respect to the brominated benzene (B151609) ring.

DFT calculations, often using hybrid functionals like B3LYP, can accurately model these geometric parameters. researchgate.netresearchgate.net By calculating the energies of various rotational isomers (conformers), it is possible to construct a potential energy surface that reveals the most stable conformations and the energy barriers between them. researchgate.net This is crucial for understanding the molecule's flexibility and how its shape might change in different environments.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value (Angstroms/Degrees) | Description |

| C-Br Bond Length | ~1.90 Å | Length of the bond between a carbon atom on the benzene ring and a bromine atom. |

| C=O (Acid) Bond Length | ~1.21 Å | Length of the carbonyl double bond in the carboxylic acid group. |

| C=O (Ester) Bond Length | ~1.20 Å | Length of the carbonyl double bond in the acetoxy group. |

| O-H (Acid) Bond Length | ~0.97 Å | Length of the hydroxyl bond in the carboxylic acid group. |

| C-C-C (Ring) Bond Angle | ~120° | Angle between three adjacent carbon atoms within the benzene ring. |

| O=C-O (Acid) Bond Angle | ~123° | Angle within the carboxylic acid functional group. |

| Note: These are typical values based on DFT calculations of similar substituted benzoic acids and may vary slightly depending on the specific functional and basis set used. |

Ab Initio Methods and Basis Set Selection for High-Accuracy Predictions

Ab initio—Latin for "from the beginning"—calculations are based on first principles of quantum mechanics without the use of empirical data. numberanalytics.com These methods, while more computationally demanding than DFT, can offer higher accuracy for certain properties. The choice of method and, critically, the basis set, determines the quality of the prediction. numberanalytics.com

A basis set is a set of mathematical functions used to build the molecular orbitals. numberanalytics.com Simple basis sets like STO-3G are minimal, while more sophisticated split-valence basis sets (e.g., 6-31G) and their augmented versions provide greater flexibility. numberanalytics.com For a molecule like this compound, which contains heavy atoms (bromine) and lone pairs on oxygen, the use of polarization and diffuse functions is essential.

Polarization functions (e.g., the 'd' in 6-31G(d)) allow orbitals to change shape, which is crucial for describing chemical bonds accurately. numberanalytics.com

Diffuse functions (e.g., the '+' in 6-31+G) are important for describing the behavior of electrons that are far from the nucleus, such as in anions or weak intermolecular interactions. numberanalytics.com

For high-accuracy predictions, especially for halogenated compounds, methods like Møller-Plesset perturbation theory (e.g., MP2) combined with large, triple-zeta basis sets (e.g., def2-TZVP) are often employed. nih.govmdpi.com The selection of an appropriate basis set is a trade-off between desired accuracy and computational cost. pku.edu.cn

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations provide a view of the molecule in motion. MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, using a force field to approximate the interatomic forces. nih.govmdpi.com

For this compound, MD simulations are invaluable for:

Conformational Analysis : The molecule has several rotatable bonds, primarily around the carboxylic acid and acetoxy substituents. MD simulations can explore the accessible conformations, their relative populations, and the dynamics of transitions between them. This reveals the molecule's flexibility and preferred shapes in solution. ucl.ac.uk

Intermolecular Interactions : MD can model how multiple molecules of this compound interact with each other and with solvent molecules. ucl.ac.uk This is key to understanding self-association, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups, which is a common feature of benzoic acids. researchgate.netucl.ac.uk It also allows for the study of interactions with other molecules, which is fundamental to predicting its behavior in complex systems. mdpi.com The stability of the system during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) to ensure conformational equilibrium has been reached. nih.govmdpi.com

Prediction of Spectroscopic Signatures via Computational Models (e.g., NMR, IR, UV-Vis chemical shifts and intensities)

Computational models, particularly DFT, are widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. researchgate.netyoutube.com

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms, which are observed as absorption bands in an IR spectrum. youtube.com Comparing the computed spectrum with an experimental one can confirm the presence of key functional groups, such as the C=O stretches of the acid and ester, and C-Br stretches. researchgate.netyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : The GIAO (Gauge-Independent Atomic Orbital) method, typically used within a DFT framework, is highly effective for calculating NMR shielding tensors. ucl.ac.uk These are then converted into chemical shifts (δ), which can be directly compared to experimental ¹H and ¹³C NMR spectra. acs.org This allows for the assignment of each peak in the spectrum to a specific atom in the molecule, aiding in complete structural elucidation. youtube.com

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |

| IR | Carboxylic Acid C=O Stretch | ~1740 cm⁻¹ | 1700-1760 cm⁻¹ |

| IR | Ester C=O Stretch | ~1770 cm⁻¹ | 1750-1780 cm⁻¹ |

| IR | Aromatic C-Br Stretch | ~680 cm⁻¹ | 600-700 cm⁻¹ |

| ¹³C NMR | Carboxylic Acid Carbonyl (C=O) | ~168 ppm | 165-185 ppm |

| ¹³C NMR | Ester Carbonyl (C=O) | ~169 ppm | 160-180 ppm |

| ¹³C NMR | Aromatic Carbons bonded to Br | ~120 ppm | 110-130 ppm |

| Note: Predicted values are estimates based on typical DFT calculations. Experimental values can vary based on solvent and concentration. |

In Silico Modeling of Structure-Activity Relationships (SAR) for Theoretical Interactions (excluding direct biological outcomes, dosage, safety, clinical trials)

In silico modeling provides a framework for understanding how the structure of this compound relates to its potential to interact with other molecules, forming the basis of Structure-Activity Relationship (SAR) studies. nih.gov This analysis focuses on theoretical interactions derived from the molecule's intrinsic electronic and steric properties.

Key computational descriptors include:

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the surface of the molecule. researchgate.netresearchgate.net It highlights electron-rich regions (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the carbonyl groups would be regions of negative potential, while the acidic proton would be a region of strong positive potential.

Frontier Molecular Orbitals (HOMO/LUMO) : As discussed previously, the energies and spatial distributions of the HOMO and LUMO are critical for predicting reactivity. youtube.comimperial.ac.uk The HOMO-LUMO energy gap indicates the molecule's chemical hardness; a small gap suggests high reactivity.

Atomic Charges : Methods like Mulliken population analysis calculate the partial charge on each atom, offering insights into local polarity and sites for electrostatic interactions. researchgate.net

These theoretical descriptors allow researchers to build hypotheses about how structural modifications—such as changing the position of the bromine atoms or altering the ester group—would affect the molecule's interaction profile. acs.org For example, adding electron-withdrawing groups might lower the LUMO energy, making the molecule a better electron acceptor in theoretical interactions. This in silico SAR provides a rational basis for designing new molecules with tailored electronic properties for specific theoretical applications.

Strategic Derivatization and Advanced Analog Synthesis of 2 Acetoxy 3,5 Dibromobenzoic Acid

Modifications at the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Reductions)

The carboxylic acid group is a primary site for derivatization, enabling the introduction of a wide array of functionalities through well-established synthetic protocols. These modifications can significantly alter the compound's polarity, solubility, and ability to participate in hydrogen bonding.

Esterification: The conversion of the carboxylic acid to an ester is readily achieved through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. ma.edu For example, reacting 2-acetoxy-3,5-dibromobenzoic acid with methanol and a catalytic amount of sulfuric acid would yield the corresponding methyl ester. ma.edu Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be treated with an alkyl halide in the presence of a non-nucleophilic base.

Amidation: The synthesis of amides from the carboxylic acid introduces a robust functional group capable of acting as both a hydrogen bond donor and acceptor. Direct reaction with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. More modern and milder approaches utilize peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation directly. organic-chemistry.org

Reductions: The carboxylic acid can be reduced to a primary alcohol, yielding (2-acetoxy-3,5-dibromophenyl)methanol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, although its reactivity necessitates careful handling and anhydrous conditions. chemistrysteps.com An alternative is the use of borane (BH₃), often in the form of a borane-tetrahydrofuran (BH₃·THF) complex, which offers greater chemoselectivity. chemistrysteps.com Recent advancements have also established catalytic methods for this reduction using earth-abundant metals or titanium catalysts. nih.govacs.org

| Modification | Reagents & General Conditions | Resulting Functional Group |

| Esterification | R-OH, H⁺ catalyst, heat (Fischer) | Ester (-COOR) |

| Amidation | 1. SOCl₂ 2. R₂NH | Amide (-CONR₂) |

| R₂NH, Coupling Agent (e.g., DCC) | Amide (-CONR₂) | |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | Primary Alcohol (-CH₂OH) |

| 1. BH₃·THF 2. H₂O | Primary Alcohol (-CH₂OH) |

Functionalization of the Acetoxy Group and its Impact on Reactivity

The acetoxy group, an ester of the phenolic hydroxyl group, plays a crucial role in modulating the reactivity of the scaffold. Its primary transformation is hydrolysis, which can be either a deliberate deprotection step or a competing side reaction.

Hydrolysis: The ester linkage of the acetoxy group can be cleaved under both acidic and basic aqueous conditions to reveal the free phenol, 3,5-dibromo-2-hydroxybenzoic acid. This reaction is analogous to the well-documented hydrolysis of acetylsalicylic acid (aspirin). rsc.orgresearchgate.netresearchgate.net Alkaline hydrolysis, typically using a base like sodium hydroxide, proceeds via saponification and is generally rapid and irreversible. rsc.orgsaskoer.ca Acid-catalyzed hydrolysis is also feasible but is often slower and reversible. The stability of the acetoxy group is therefore pH-dependent, a critical consideration when planning multi-step syntheses.

Impact on Reactivity: The acetoxy group serves as an effective protecting group for the phenolic oxygen. Compared to a free hydroxyl group, the acetoxy group is significantly less nucleophilic and less acidic. This prevents unwanted side reactions, such as O-alkylation or O-acylation, that could occur if the phenol were unprotected during modifications at other sites on the molecule. Furthermore, the electronic properties of the acetoxy group influence the reactivity of the aromatic ring. While still an activating, ortho-, para-directing group for electrophilic aromatic substitution, it is less activating than a hydroxyl group, which can help to control the regioselectivity of certain reactions.

| Reaction | Reagents & General Conditions | Resulting Functional Group | Notes |

| Alkaline Hydrolysis | NaOH (aq), heat | Phenol (-OH) | Rapid and irreversible deprotection. researchgate.net |

| Acidic Hydrolysis | H₃O⁺, heat | Phenol (-OH) | Slower, equilibrium-controlled process. |

Controlled Aromatic Substitution and Coupling Reactions on the Dibrominated Core

The two bromine atoms on the aromatic ring are key handles for introducing structural complexity and diversity through a variety of modern cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds. It involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups in place of the bromine atoms. pku.edu.cn

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org This method has largely replaced harsher classical methods and provides a direct route to a vast array of aniline derivatives. acsgcipr.orgacsgcipr.org

Copper-Catalyzed Coupling Reactions:

The Ullmann condensation, a classical copper-catalyzed reaction, can also be employed. Modern variations of this reaction allow for the coupling of aryl bromides with amines, alcohols, and thiols under milder conditions than historically required. nih.govnih.gov For bromobenzoic acids specifically, copper-catalyzed amination has been shown to be highly effective. organic-chemistry.org

Regioselectivity: The two bromine atoms at the C3 and C5 positions are electronically similar but sterically distinct. The C5-bromo position is generally more accessible than the C3-bromo position, which is flanked by both the acetoxy and carboxylic acid groups. This steric difference can potentially be exploited to achieve regioselective mono-functionalization under carefully controlled reaction conditions, such as using bulky ligands or operating at lower temperatures, before proceeding to functionalize the second bromine atom.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure (at C3/C5) |

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-R (Aryl, Alkyl, etc.) |

| Buchwald-Hartwig | R₂NH (Amine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-NR₂ |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Vinyl) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | C-C (Alkynyl) |

| Ullmann (Amination) | R₂NH (Amine) | CuI, Ligand, Base | C-NR₂ |

Design and Synthesis of Structurally Diversified Libraries of Analogs for Research Probes

The orthogonal reactivity of the functional groups on the this compound scaffold makes it an excellent starting point for combinatorial synthesis to generate libraries of structurally diverse analogs. nih.gov Such libraries are invaluable tools in drug discovery and chemical biology for identifying novel research probes and lead compounds. rsc.orgnih.gov

A typical combinatorial strategy involves a multi-step sequence where different sets of building blocks are introduced at each reactive site. bohrium.com For instance, a library synthesis could be designed with three points of diversity (R¹, R², R³):

Diversity Point 1 (R¹): Selective cross-coupling at the C5-bromo position with a set of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination).

Diversity Point 2 (R²): Coupling at the remaining C3-bromo position with a second, different set of building blocks.

Diversity Point 3 (R³): Conversion of the carboxylic acid to a diverse set of amides or esters using a library of amines or alcohols.

By employing a split-and-pool synthesis strategy or parallel synthesis techniques, a large number of unique compounds can be generated efficiently from the common core structure. acs.org For example, reacting the core with 10 different boronic acids at C5, followed by 10 different amines at the carboxylic acid, would produce a library of 100 distinct molecules. Further derivatization at C3 would expand this library exponentially. These libraries can then be screened for biological activity, allowing for the rapid exploration of structure-activity relationships.

| Core Scaffold | R¹ at C5 (e.g., Suzuki) | R² at C3 (e.g., Suzuki) | R³ at COOH (e.g., Amidation) |

| This compound | Phenyl | Bromo | -NH-Propyl |

| This compound | Pyridyl | Bromo | -NH-Cyclohexyl |

| This compound | Thienyl | Bromo | -O-Ethyl |

| This compound | Phenyl | Pyridyl | -NH-Propyl |

| This compound | Pyridyl | Thienyl | -NH-Cyclohexyl |

| This compound | Thienyl | Phenyl | -O-Ethyl |

This table illustrates a hypothetical subset of a combinatorial library, showing how different building blocks can be installed at the three main points of diversity.

Applications of 2 Acetoxy 3,5 Dibromobenzoic Acid As a Versatile Synthetic Building Block and Precursor

Utility in the Construction of Complex Organic Molecules

The strategic placement of bromine atoms and the protected hydroxyl group makes 2-acetoxy-3,5-dibromobenzoic acid a valuable precursor in the multi-step synthesis of complex organic molecules. Its parent compound, 3,5-dibromosalicylic acid, is recognized as a key building block for pharmaceuticals and other fine chemicals. guidechem.com The acetoxy derivative provides an essential tactical advantage in syntheses where the phenolic hydroxyl group's reactivity needs to be temporarily masked.

In a typical synthetic route, the carboxylic acid group can be converted into esters, amides, or other functionalities. Subsequently, the bromine atoms can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds, thereby assembling more elaborate molecular frameworks. The final step often involves the deprotection (hydrolysis) of the acetoxy group to unveil the free hydroxyl, a common functional group in many biologically active molecules and natural products. This controlled, stepwise approach is fundamental in modern organic synthesis for achieving high yields and stereoselectivity. While direct research on this compound is not extensively published, the well-established use of its parent compound, 3,5-dibromobenzoic acid, in syntheses like (+)-menthyl 3,5-dibromobenzoate and various complex amides, underscores the potential of its derivatives. chemicalbook.com

Table 1: Key Reactions for Molecular Elaboration

| Reaction Type | Functional Group Involved | Potential Outcome |

|---|---|---|

| Esterification/Amidation | Carboxylic Acid | Formation of esters and amides |

| Suzuki Coupling | Bromine Atoms | Formation of biaryl compounds |

| Heck Reaction | Bromine Atoms | Formation of substituted alkenes |

| Buchwald-Hartwig Amination | Bromine Atoms | Formation of C-N bonds |

Role in the Synthesis of Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and salicylic (B10762653) acid derivatives are common starting materials for their synthesis. For instance, research has shown the successful synthesis of various heterocyclic derivatives, such as thiadiazoles, β-lactams, and oxazepines, starting from 3,5-dinitrosalicylic acid, a structurally analogous compound. researchgate.net

The functional groups on this compound make it a promising candidate for constructing a range of heterocyclic systems. The carboxylic acid and the latent phenolic hydroxyl group can react with binucleophiles to form rings. For example, condensation reactions with hydrazines, hydroxylamines, or diamines could potentially yield pyridazinones, benzoxazinones, or benzodiazepines, respectively, after deprotection of the acetoxy group. The bromine atoms also offer a handle for subsequent cyclization reactions, further expanding the diversity of accessible heterocyclic scaffolds.

Application in the Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing chemical synthesis. Benzoic acid derivatives are frequently used as ligands in coordination chemistry and catalysis. The structure of this compound allows for its conversion into various ligands. For example, the carboxylic acid can be used to anchor the molecule to a metal center or a solid support.

While specific examples utilizing this compound as a catalyst precursor are limited in available literature, the principles of ligand design suggest its potential. The synthesis of derivatives from related compounds, such as 5-acetamido-2-hydroxy benzoic acid, highlights the modular nature of these building blocks in creating new chemical entities with specific functions, including potential catalytic activity. mdpi.com The presence of heavy bromine atoms could also be exploited in the design of catalysts for reactions like X-ray-induced photocatalysis.

Potential Contributions to Materials Science and Polymer Chemistry Research

The application of salicylic acid derivatives extends into materials science and polymer chemistry. A notable example is the modification of polymers like dextran (B179266) using 2-acetoxybenzoyl chloride, which is the acid chloride form of aspirin. researchgate.net This reaction grafts the acetylsalicyloyl group onto the polymer backbone, creating a new material with altered properties, potentially for applications like controlled drug release.

Similarly, this compound could be converted to its acid chloride and used to functionalize polymers containing hydroxyl or amino groups. The resulting polymers would carry the dibromophenyl moiety, which could impart specific properties such as increased thermal stability, flame retardancy (due to the bromine content), or a higher refractive index. Furthermore, the bromine atoms can serve as sites for subsequent polymer modifications or cross-linking, allowing for the creation of advanced polymer networks and functional materials.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Resulting Material Property |

|---|---|---|

| Polymer Functionalization | Monomer or grafting agent | Flame retardancy, thermal stability |

| Drug-Polymer Conjugates | Linker for drug attachment | Controlled release systems |

| High Refractive Index Polymers | Component of the polymer backbone | Enhanced optical properties |

Emerging Research Trajectories and Future Prospects for 2 Acetoxy 3,5 Dibromobenzoic Acid

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis of complex molecules like 2-Acetoxy-3,5-dibromobenzoic acid is increasingly benefiting from the adoption of automated synthesis and high-throughput experimentation (HTE). These technologies offer the potential to accelerate reaction discovery, optimize process conditions, and generate extensive datasets with minimal manual intervention. bohrium.comresearchgate.netacs.orgamf.ch

Automated synthesis platforms, particularly those based on flow chemistry, provide precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. bohrium.comresearchgate.netacs.org For the synthesis of functionalized aromatic acids, automated systems can systematically screen a wide range of catalysts, solvents, and reaction times to identify optimal conditions with greater speed and efficiency than traditional batch methods. bohrium.comresearchgate.net This is particularly advantageous for multi-step syntheses, where the purification of intermediates can be integrated into the automated workflow.

High-throughput experimentation complements automated synthesis by enabling the rapid screening of large libraries of compounds or reaction conditions. nih.govresearchgate.netnih.govnih.gov In the context of this compound, HTE could be employed to explore a vast chemical space of related derivatives, potentially leading to the discovery of molecules with enhanced properties. By systematically varying substituents on the aromatic ring or modifying the acetoxy group, researchers can generate diverse libraries for screening in various applications. nih.gov The data generated from these high-throughput screens can then be used to build predictive models for structure-activity relationships.

The synergy between automated synthesis and HTE is creating a new paradigm in chemical research, where the design-build-test-learn cycle is significantly accelerated. This integrated approach holds immense promise for unlocking the full potential of this compound and its derivatives.

Table 1: Potential High-Throughput Experimentation Parameters for the Synthesis of this compound Derivatives

| Parameter | Variables to be Screened | Potential Outcomes |

| Catalyst | Lewis acids (e.g., FeCl₃, AlBr₃), solid-supported catalysts | Improved reaction rates and yields |

| Solvent | Aprotic (e.g., DCM, THF), protic (e.g., acetic acid) | Enhanced solubility and reactivity |

| Temperature | -20°C to 150°C | Optimization of reaction kinetics and selectivity |

| Acylating Agent | Acetic anhydride (B1165640), acetyl chloride, other acyl halides | Introduction of different ester functionalities |

| Substrate Scope | Variously substituted brominated benzoic acids | Generation of a diverse library of derivatives |

Exploration of Novel Reactivity and Unconventional Reaction Conditions

The unique combination of an acetoxy group, two bromine atoms, and a carboxylic acid on an aromatic ring makes this compound a candidate for exploring novel reactivity under unconventional reaction conditions. These conditions, such as microwave irradiation, sonication, and mechanochemistry, can often lead to enhanced reaction rates, higher yields, and unique product selectivities compared to conventional thermal heating. ijprdjournal.comajrconline.orgrasayanjournal.co.inarkat-usa.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. ijprdjournal.comajrconline.orgrasayanjournal.co.inarkat-usa.org For the synthesis of this compound, microwave irradiation could potentially shorten the reaction times for both the bromination and acetylation steps. Furthermore, microwave heating can be used to explore novel derivatizations, such as the esterification of the carboxylic acid group or nucleophilic substitution of the bromine atoms, which may be sluggish under conventional conditions. rasayanjournal.co.in

Unconventional reaction conditions can also be employed to investigate the selective functionalization of the molecule. For instance, selective de-bromination or cross-coupling reactions at one of the bromine positions could be explored using carefully controlled catalytic systems under microwave or ultrasonic irradiation. The acetoxy group can also be a handle for further transformations, such as hydrolysis followed by derivatization of the resulting phenol.

The exploration of these unconventional reaction conditions is expected to expand the synthetic utility of this compound, providing access to a wider range of derivatives with potentially interesting properties.

Bio-Inspired Synthetic Approaches and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methodologies. Bio-inspired and biomimetic approaches, particularly those employing enzymatic catalysis, are gaining traction for the synthesis of complex molecules due to their high selectivity and mild reaction conditions. nih.govnih.gov

For a compound like this compound, enzymatic halogenation represents a promising bio-inspired synthetic route. nih.govnih.gov Halogenase enzymes can selectively introduce bromine atoms onto aromatic rings with high regioselectivity, potentially offering a greener alternative to traditional chemical bromination methods that often use harsh reagents. nih.gov Similarly, enzymatic acylation could be explored for the introduction of the acetoxy group.

Biomimetic transformations could also be employed for the derivatization of this compound. For example, enzymes could be used to selectively hydrolyze the ester linkage or to catalyze reactions at the carboxylic acid group. Furthermore, the development of artificial enzymes or "nanozymes" that mimic the activity of natural enzymes could provide even greater flexibility and control over the transformations of this molecule.

The adoption of these bio-inspired and biomimetic strategies not only offers more sustainable synthetic routes but also opens up possibilities for creating novel derivatives with unique biological activities.

Advances in Spectroscopic Probes and Imaging Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advances in spectroscopic and imaging techniques are making it increasingly possible to "watch" reactions as they happen, leading to a deeper understanding and better control of chemical processes. rsc.orgresearchgate.netrsc.orgstrath.ac.uknottingham.ac.ukresearchgate.net

For reactions involving this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to monitor the progress of esterification, hydrolysis, or other functional group transformations. researchgate.netstrath.ac.ukresearchgate.net These techniques can provide real-time data on the concentration of reactants, products, and intermediates, allowing for precise determination of reaction endpoints and optimization of reaction conditions. researchgate.netstrath.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. rsc.orgrsc.org By using flow-through NMR cells, it is possible to continuously monitor the changes in the chemical environment of the different protons and carbons in the molecule, providing detailed mechanistic information. rsc.org

More advanced techniques like hyperspectral imaging are also emerging as powerful tools for real-time reaction analysis. By capturing both spatial and spectral information, hyperspectral imaging can be used to monitor the formation of different crystalline forms (polymorphs) or to visualize the distribution of different species in a heterogeneous reaction mixture. The crystallization of aromatic compounds can be monitored in-situ using techniques like synchrotron X-ray diffraction and Raman microscopy to understand the formation of different solid-state forms. nottingham.ac.ukacs.orgmdpi.com

The application of these advanced spectroscopic and imaging techniques is expected to provide a much deeper understanding of the chemistry of this compound, leading to more efficient and controlled synthetic processes.

Table 2: Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions Involving this compound

| Technique | Information Provided | Potential Application |

| In-situ FTIR/Raman Spectroscopy | Functional group changes, concentration profiles | Monitoring esterification, hydrolysis, and other derivatizations researchgate.netstrath.ac.ukresearchgate.net |

| In-situ NMR Spectroscopy | Structural changes, mechanistic insights | Elucidating reaction pathways and identifying intermediates rsc.orgrsc.org |

| Hyperspectral Imaging | Spatial and spectral information | Monitoring polymorphism, visualizing reaction heterogeneity |

| Synchrotron X-ray Diffraction | Crystal structure evolution | Studying crystallization and solid-state transformations in real-time acs.org |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-acetoxy-3,5-dibromobenzoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of a benzoic acid precursor followed by acetylation. For example, a modified Hoffmann degradation (used for analogous compounds) can introduce amino groups, followed by bromination under controlled temperatures (0–5°C) using acetic acid as a solvent . Electrophilic bromination with stoichiometric Br₂ in acetic acid achieves meta/para selectivity, but excess bromine may lead to over-bromination. Optimize stoichiometry (1:2 molar ratio of precursor to Br₂) and use catalysts like FeBr₃ to enhance regioselectivity .

- Data Contradictions : Lower yields (<70%) are reported in non-optimized conditions due to competing hydrolysis of the acetoxy group. Use anhydrous conditions and inert atmospheres to mitigate this .

Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize this compound and verify purity?

- Methodology :

- ¹H/¹³C NMR : Identify acetoxy (δ ~2.3 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm for Br-substituted benzene). Br atoms deshield adjacent carbons, shifting ¹³C signals to ~125–135 ppm .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to confirm molecular geometry. For example, weak C–H⋯O interactions stabilize ortho-substituted derivatives .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in Suzuki-Miyaura coupling reactions?

- Mechanistic Insight : The bromine atoms act as leaving groups, enabling palladium-catalyzed cross-coupling. Key steps include oxidative addition of Pd(0) to C–Br bonds, transmetallation with boronic acids, and reductive elimination to form biaryl products. Steric hindrance from the acetoxy group may slow transmetallation; use bulky ligands (e.g., SPhos) to enhance reactivity .

- Experimental Design : Monitor reaction progress via GC-MS or in situ IR. Optimize temperature (80–100°C) and solvent polarity (DMF > THF) to balance activation energy and solubility .

Q. How does this compound interact with enzymes like cyclooxygenase (COX), and what structural analogs inform its bioactivity?

- Hypothesis Testing : The acetoxy group mimics acetylated salicylate derivatives (e.g., aspirin), suggesting COX inhibition. Perform docking studies using crystal structures of COX-2 (PDB ID: 5KIR) to predict binding affinity.

- Validation : Synthesize analogs (e.g., replacing Br with Cl or F) and assay COX-1/COX-2 inhibition. Compare IC₅₀ values with parent compound to identify SAR trends .

Q. What computational tools predict retrosynthetic pathways for this compound?

- Methodology : Use AI-driven platforms (e.g., Reaxys or Pistachio) to prioritize routes based on step economy and atom efficiency. For example, a retrosynthetic disconnect at the acetoxy group suggests benzoic acid precursors, while bromination steps are mapped using halogenation databases .

- Case Study : A predicted route via 3,5-dibromo-2-hydroxybenzoic acid followed by acetylation achieved 85% yield in silico, aligning with experimental data .

Contradictions and Challenges

Q. Why do reported melting points for this compound vary across studies (218–220°C vs. 225–228°C)?

- Analysis : Polymorphism or residual solvents (e.g., acetic acid) may alter thermal properties. Perform DSC-TGA to detect phase transitions and quantify purity. Recrystallize from methanol/water mixtures to isolate the most stable polymorph .

Q. How to resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Troubleshooting : Low bioavailability due to poor solubility (logP ~2.5) may explain reduced efficacy in vivo. Formulate as a sodium salt (logP ~0.8) or use nanoemulsions to enhance absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.